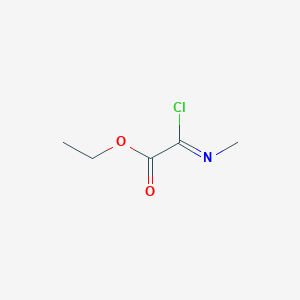

Ethyl 2-Chloro-2-(methylimino)acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-chloro-2-methyliminoacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO2/c1-3-9-5(8)4(6)7-2/h3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOEZHILUMYZCCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=NC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Chemical Transformations of Ethyl 2 Chloro 2 Methylimino Acetate

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon atom bearing the chlorine in ethyl 2-chloro-2-(methylimino)acetate is electrophilic and susceptible to attack by nucleophiles, leading to substitution of the chloride ion. researchgate.net The presence of both the imino and the ester groups, which are electron-withdrawing, enhances the electrophilicity of this carbon center. However, the reaction mechanism is more complex than a simple SN2 displacement.

The reaction likely proceeds through a nucleophilic addition-elimination pathway. The incoming nucleophile first attacks the carbon of the C=N double bond, which is in conjugation with the chlorinated carbon. This is followed by the elimination of the chloride ion. Alternatively, a direct attack on the chlorinated carbon can occur. The specific pathway is influenced by the nature of the nucleophile and the reaction conditions. A variety of nucleophiles can be employed in this reaction, leading to a diverse array of substituted products. For instance, reactions with amine nucleophiles can yield α-amino acid derivatives. researchgate.net

| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |

| Amine | Benzylamine | α-Amino Iminoester | |

| Thiolate | Sodium thiophenoxide | α-Thio Iminoester | |

| Azide | Sodium azide | α-Azido Iminoester | |

| Cyanide | Potassium cyanide | α-Cyano Iminoester |

Reactivity of the Imino Group (C=N)

The carbon-nitrogen double bond (imine) is another key site of reactivity, participating in both addition and cycloaddition reactions.

The imino group can undergo addition reactions with various nucleophiles, particularly organometallic reagents and hydrides.

Organometallic Addition: Grignard reagents and other organolithium compounds can add across the C=N bond. researchgate.net A significant challenge in the reaction of α-imino esters is controlling regioselectivity, as attack can occur at either the carbon (C-addition) or the nitrogen (N-addition) of the imine. lookchem.comacs.org C-addition leads to the formation of α,α-disubstituted amino acid derivatives, while N-addition results in N-alkylated products. The outcome is often dependent on the specific substrate, the organometallic reagent used, and the presence of additives like Lewis acids. lookchem.comnih.gov

Reduction: The imino group can be reduced to an amine using various reducing agents. researchgate.net Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed. This reduction is a key step in the synthesis of α-chloro-α-amino esters, which are valuable synthetic intermediates.

| Reagent | Reaction Type | Product |

| Methylmagnesium bromide (CH₃MgBr) | C-Addition | Ethyl 2-chloro-2-(methylamino)propanoate |

| Sodium borohydride (NaBH₄) | Reduction | Ethyl 2-chloro-2-(methylamino)acetate |

The imine functionality serves as a 2π component in cycloaddition reactions, providing a powerful method for the construction of nitrogen-containing heterocyclic rings.

[2+2] Cycloaddition (Staudinger Synthesis): The reaction of the imine with a ketene (B1206846), known as the Staudinger synthesis, is a classic method for the synthesis of β-lactams (2-azetidinones). wikipedia.orgorganic-chemistry.org In this reaction, the imine nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketene to form a zwitterionic intermediate, which then undergoes ring closure to yield the four-membered β-lactam ring. researchgate.net The presence of the chloro and ester substituents on the imine component can influence the stereochemical outcome of the cycloaddition.

[3+2] Cycloaddition: The imine can also react with 1,3-dipoles to form five-membered heterocyclic rings. nih.govuchicago.edu For instance, α-imino esters can serve as dipolarophiles in reactions with azomethine ylides, nitrile oxides, or diazoalkanes. researchgate.netacs.org These reactions provide access to highly substituted pyrrolidines, oxazolines, and other important heterocyclic scaffolds. mdpi.com

| Reagent | Reaction Type | Product Class |

| Diphenylketene | [2+2] Cycloaddition | β-Lactam |

| Azomethine ylide | [3+2] Cycloaddition | Pyrrolidine |

| Benzonitrile oxide | [3+2] Cycloaddition | Oxadiazoline |

Ester Group Transformations

The ethyl ester group undergoes typical reactions of carboxylic acid derivatives, including transesterification, hydrolysis, and amidation, generally via a nucleophilic acyl substitution mechanism. masterorganicchemistry.com

Transesterification involves the exchange of the ethyl group of the ester with another alkyl group from an alcohol. wikipedia.org The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com

Acid-Catalyzed Transesterification: In the presence of a strong acid (e.g., H₂SO₄), the carbonyl oxygen of the ester is protonated, increasing the electrophilicity of the carbonyl carbon. A molecule of the new alcohol then attacks this carbon, leading to a tetrahedral intermediate. After proton transfer, ethanol (B145695) is eliminated, and deprotonation yields the new ester.

Base-Catalyzed Transesterification: A strong base (e.g., sodium alkoxide) deprotonates the new alcohol to generate a more potent alkoxide nucleophile. masterorganicchemistry.com This alkoxide attacks the carbonyl carbon, and the subsequent elimination of the ethoxide ion yields the new ester. To drive the reaction to completion, the new alcohol is typically used in large excess. wikipedia.org

| Alcohol | Catalyst | Product |

| Methanol (CH₃OH) | H₂SO₄ (acid) | Mthis compound |

| Isopropanol ((CH₃)₂CHOH) | Sodium isopropoxide (base) | Isopropyl 2-chloro-2-(methylimino)acetate |

| Benzyl alcohol | H₂SO₄ (acid) | Benzyl 2-chloro-2-(methylimino)acetate |

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. The reaction is performed by heating the ester with a large excess of water in the presence of a strong acid catalyst.

Base-Promoted Hydrolysis (Saponification): This is an irreversible process where a stoichiometric amount of a strong base, such as sodium hydroxide (B78521), is used. The hydroxide ion attacks the carbonyl carbon, and subsequent elimination of the ethoxide ion forms the carboxylic acid, which is immediately deprotonated by the base to form the carboxylate salt. Acidic workup is required to obtain the free carboxylic acid.

Amidation: The ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction, often called aminolysis, typically requires high temperatures or catalysis as amines are less nucleophilic than hydroxide or alkoxide ions. The reaction involves the nucleophilic attack of the amine on the ester carbonyl, followed by the elimination of ethanol.

| Reagent | Reaction | Product |

| H₃O⁺ / Heat | Acidic Hydrolysis | 2-Chloro-2-(methylimino)acetic acid |

| 1. NaOH, H₂O / Heat 2. H₃O⁺ | Basic Hydrolysis | 2-Chloro-2-(methylimino)acetic acid |

| Propylamine (CH₃CH₂CH₂NH₂) | Amidation | 2-Chloro-N-propyl-2-(methylimino)acetamide |

Photochemical Rearrangements and Cleavage Mechanisms

The photochemical behavior of iminohalogenoesters, including this compound, is characterized by complex rearrangements and cleavage pathways. The absorption of ultraviolet light provides the energy necessary to induce electronic transitions within the molecule, leading to the formation of reactive, short-lived intermediates. These intermediates subsequently dictate the final product distribution through various transformation channels. Key among these photochemical processes are the cleavage of the carbon-nitrogen (C-N) bond and the formation of highly reactive nitrile ylides.

The cleavage of the C-N bond is a significant event in the photochemistry of many nitrogen-containing organic compounds. researchgate.netnih.gov For iminohalogenoesters, this process can be initiated by the absorption of a photon, leading to an excited state that may undergo homolytic or heterolytic bond scission. While direct photochemical C-N bond cleavage in this compound is not extensively detailed in the literature, studies on analogous systems provide insight into the potential mechanisms. For instance, research on the photorelease of amines demonstrates that C-N bond cleavage can be achieved using a chromophore to absorb light, which then transfers energy to facilitate the bond-breaking event. researchgate.net In related compounds like methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate, unusual photochemical C-N bond cleavage has been observed, highlighting the diverse reactivity of such strained ring systems which can be considered related to the open-chain iminohalogenoesters. amanote.comamanote.com The efficiency of C-N bond cleavage can be influenced by factors such as the presence of substituents and the solvent environment. nih.gov

A predominant pathway in the photochemistry of compounds structurally related to this compound is the formation of nitrile ylides. thieme-connect.de Nitrile ylides are highly reactive 1,3-dipoles that serve as versatile intermediates in organic synthesis. researchgate.net Their generation from iminohalogenoesters can be conceptualized as a photoinduced elimination of the halogen atom followed by rearrangement.

Several methods are known for generating nitrile ylides, including the photochemical ring opening of azirines and the reaction of carbenes with nitriles. thieme-connect.dersc.org For instance, the photolysis of 3,3-dimethyl-2-phenyl-1-azirine leads to the formation of a nitrile ylide, which can then decompose into other products. researchgate.net These intermediates are characterized by a linear or near-linear geometry of the C-N-C framework. researchgate.net Once formed, nitrile ylides can undergo a variety of reactions, most notably [3+2] cycloadditions with dipolarophiles such as electron-deficient alkenes and alkynes to form five-membered heterocyclic rings like pyrroles and dihydropyrroles. thieme-connect.deresearchgate.net

Table 1: Methods for Generation of Nitrile Ylides

| Method | Description | Reference |

|---|---|---|

| Dehydrochlorination of Imidoyl Chlorides | Base-induced elimination of hydrogen chloride from imidoyl chlorides. | thieme-connect.de |

| Photochemical Ring Opening of Azirines | UV irradiation of three-membered azirine rings leads to cleavage and formation of nitrile ylides. | thieme-connect.de |

Proposed Mechanistic Pathways for Analogous Iminohalogenoesters

Based on the established reactivity of similar compounds, a plausible mechanistic pathway for the photochemical transformation of this compound can be proposed. Upon absorption of UV radiation, the molecule is promoted to an excited state. From this excited state, two primary pathways can be envisioned:

Homolytic Cleavage of the C-Cl Bond: This pathway would generate a radical pair, consisting of an iminoyl radical and a chlorine radical. The iminoyl radical could then undergo further reactions, such as hydrogen abstraction or dimerization.

Formation of a Nitrile Ylide: This is often a concerted process or occurs via a very short-lived intermediate. The excited state could facilitate the elimination of the chlorine atom and subsequent rearrangement to form the corresponding nitrile ylide: ethyl 2-(methylimino)-2-cyanoacetate ylide. This highly reactive intermediate would then be susceptible to trapping by various reagents present in the reaction mixture. In the absence of a suitable trapping agent, the nitrile ylide might undergo cyclization or decomposition. For example, nitrile ylides can undergo 1,1-cycloaddition in the absence of a reactive dipolarophile. thieme-connect.de

The specific pathway followed and the resulting product distribution will be highly dependent on the reaction conditions, including the wavelength of light used, the solvent, and the presence of any trapping agents.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Methyl 2-chloro-3-methyl-2H-azirine-2-carboxylate |

| 3,3-dimethyl-2-phenyl-1-azirine |

Applications in Advanced Organic Synthesis and Building Block Chemistry

Role as a Key Intermediate in Complex Molecule Synthesis

The strategic placement of reactive functional groups makes Ethyl 2-Chloro-2-(methylimino)acetate a valuable precursor in the synthesis of complex organic molecules. The presence of a chlorine atom, an imine, and an ester group allows for a variety of chemical transformations. Organic chemists can selectively target these groups to introduce new functionalities and build up molecular complexity in a controlled manner. This versatility is crucial in multi-step syntheses where precise control over reactivity is paramount for achieving the desired target molecule.

Diversification via Imino-Based Reactions

The imino group in this compound is a key functional handle for molecular diversification. This group can undergo a range of reactions, including nucleophilic additions and cycloadditions. For instance, the reaction with organometallic reagents or other carbon nucleophiles can lead to the formation of new carbon-carbon bonds, a fundamental process in the construction of larger molecular skeletons. Furthermore, the imine can act as a dienophile or a dipolarophile in cycloaddition reactions, providing access to a variety of cyclic and heterocyclic structures. The reactivity of the imino group can be tuned by the choice of reaction conditions and the nature of the reacting partner, offering a broad scope for synthetic exploration.

Utilization in Heterocyclic Compound Synthesis

Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. This compound serves as a versatile starting material for the synthesis of various heterocyclic rings.

Formation of Nitrogen-Containing Heterocycles

The nitrogen atom of the methylimino group makes this compound a suitable precursor for the synthesis of a wide array of nitrogen-containing heterocycles. nih.gov Through reactions that involve the formation of new carbon-nitrogen or nitrogen-heteroatom bonds, various ring systems can be constructed. For example, it can be envisioned to participate in cyclization reactions with bifunctional reagents to form five-, six-, or even larger-membered rings containing one or more nitrogen atoms. The specific type of heterocycle formed is dependent on the reaction partner and the cyclization strategy employed.

Synthesis of Oxygen- and Sulfur-Containing Heterocycles

While the direct incorporation of the imine nitrogen into oxygen or sulfur heterocycles is less common, the functional groups of this compound can be chemically modified to facilitate the synthesis of such compounds. For instance, hydrolysis of the imine to a ketone, followed by reactions with appropriate reagents, could pave the way for the construction of oxygen-containing rings like furans or pyrans. Similarly, subsequent reactions involving sulfur nucleophiles could lead to the formation of sulfur-containing heterocycles such as thiophenes or thiazoles. The chloro and ester functionalities also provide additional reaction sites for intramolecular cyclizations leading to these heterocyclic systems.

Theoretical and Computational Chemistry Studies on Ethyl 2 Chloro 2 Methylimino Acetate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. For Ethyl 2-Chloro-2-(methylimino)acetate, such studies would provide invaluable insights into its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A typical DFT investigation on this compound would involve geometry optimization to find the lowest energy structure, followed by frequency calculations to confirm it as a true minimum on the potential energy surface. Different functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p)) would be employed to assess the reliability of the results. Key outputs would include optimized bond lengths, bond angles, dihedral angles, and thermodynamic properties such as enthalpy and Gibbs free energy.

Table 1: Hypothetical DFT-Calculated Structural Parameters for this compound

| Parameter | Value (B3LYP/6-311++G(d,p)) |

| C=N bond length (Å) | Data not available |

| C-Cl bond length (Å) | Data not available |

| C=O bond length (Å) | Data not available |

| N-C-C angle (°) | Data not available |

| Cl-C-N angle (°) | Data not available |

Ab Initio and Post-Hartree-Fock Methods (e.g., MP2)

For higher accuracy, particularly for systems where electron correlation is important, ab initio methods such as Møller-Plesset perturbation theory (MP2) are often used. These methods, while more computationally demanding than DFT, can provide benchmark data for electronic energies and structures. A comparative study using DFT and MP2 would offer a more complete picture of the electronic structure of this compound.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the ethyl ester group and the potential for rotation around the C-N and C-C single bonds suggest that this compound can exist in multiple conformations. A conformational analysis would involve systematically scanning the potential energy surface (PES) by rotating key dihedral angles. This would allow for the identification of all stable conformers and the transition states that connect them. The results would be crucial for understanding the molecule's dynamic behavior and how its shape influences its reactivity.

Electronic Structure Analysis

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. For this compound, the MEP map would likely show negative potential (red/yellow regions) around the electronegative oxygen, nitrogen, and chlorine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue regions) would be expected around the hydrogen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemist-friendly interpretation of the wave function in terms of localized bonds, lone pairs, and atomic charges. An NBO analysis of this compound would quantify the hybridization of atomic orbitals, the nature of the chemical bonds (e.g., sigma, pi), and the extent of electron delocalization (hyperconjugation). This analysis would provide deep insights into the intramolecular interactions that govern the molecule's structure and stability.

Table 2: Hypothetical NBO Analysis Data for this compound

| Interaction | Second-Order Perturbation Energy E(2) (kcal/mol) |

| LP(N) -> σ(C-Cl) | Data not available |

| LP(O) -> σ(C-C) | Data not available |

| π(C=N) -> π*(C=O) | Data not available |

Quantum Theory of Atoms in Molecules (QTAIM)

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework used to analyze the electron density of a chemical system to elucidate the nature of chemical bonds and intermolecular interactions. This analysis involves locating critical points in the electron density and characterizing them. For a molecule like this compound, a QTAIM analysis would provide quantitative insights into the covalent and non-covalent interactions within the molecule.

A typical QTAIM analysis would involve the calculation and interpretation of several key parameters at the bond critical points (BCPs), including:

The electron density (ρ)

The Laplacian of the electron density (∇²ρ)

The total energy density (H(r))

These parameters help in classifying the nature of the chemical bonds (e.g., shared-shell covalent vs. closed-shell ionic or van der Waals interactions). Without specific computational studies on this compound, a data table of these values cannot be generated.

Non-Covalent Interactions (NCI) Analysis

Non-Covalent Interactions (NCI) analysis is a computational method used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. This is achieved by plotting the reduced density gradient (RDG) versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density.

An NCI analysis for this compound would reveal the regions of non-covalent interactions within the molecule and with surrounding molecules. The resulting visualization would typically show colored isosurfaces, where different colors represent different types of interactions (e.g., blue for strong attractive interactions, green for weak van der Waals interactions, and red for repulsive steric clashes). The absence of published research on this specific compound means that no NCI plots or associated data are available. A related technique, Hirshfeld surface analysis, has been applied to similar molecules like ethyl 2-(7-chloro-3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetate to study intermolecular interactions in its crystal structure.

Spectroscopic Parameter Prediction and Validation

Computational chemistry provides powerful tools for predicting various spectroscopic parameters, which can then be used to validate experimental findings or to understand the electronic and vibrational properties of a molecule.

Vibrational (IR) Spectroscopy Simulations

Computational methods, typically based on Density Functional Theory (DFT), can be used to calculate the vibrational frequencies and infrared (IR) intensities of a molecule. These simulations provide a theoretical IR spectrum that can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. For this compound, a simulated IR spectrum would help in identifying the characteristic stretching and bending frequencies of its functional groups, such as the C=N, C-Cl, C=O, and C-O bonds. No such simulation data is currently available in the scientific literature.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a common approach for calculating the NMR shielding tensors, from which the chemical shifts can be derived. Theoretical predictions of ¹H and ¹³C NMR chemical shifts for this compound would assist in the interpretation of experimental NMR spectra. However, no published computational NMR studies for this specific compound were found.

UV-Vis Absorption Spectra Calculations

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and oscillator strengths of molecules, which correspond to the absorption bands in a UV-Vis spectrum. A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and provide insights into the nature of the electronic transitions involved (e.g., n→π* or π→π* transitions). This information is crucial for understanding the photophysical properties of the compound. At present, there are no available TD-DFT studies for this compound.

Mechanistic Insights from Computational Modeling

Computational modeling is instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a reaction. This involves locating transition states, calculating activation energies, and identifying reaction intermediates. For this compound, computational studies could provide mechanistic insights into its synthesis, reactivity, and potential decomposition pathways. For instance, a proposed mechanism for the formation of a different compound from the structurally similar ethyl 2-chloro-2-(hydroxyimino)acetate has been investigated computationally. However, no such mechanistic studies have been published for this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For Ethyl 2-chloro-2-(methylimino)acetate, with the chemical formula C₅H₈ClNO₂, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications

A ¹H NMR spectrum of this compound would be expected to show distinct signals for the different sets of non-equivalent protons in the molecule. Based on its structure, three distinct proton environments are anticipated: the methyl group of the ethyl ester, the methylene (B1212753) group of the ethyl ester, and the methyl group attached to the imino nitrogen.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Integration |

|---|---|---|---|

| -OCH₂CH₃ | ~1.3 | Triplet (t) | 3H |

| -OCH₂ CH₃ | ~4.3 | Quartet (q) | 2H |

Note: These are predicted values and would require experimental verification.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications

A ¹³C NMR spectrum provides information on the different carbon environments within a molecule. For this compound, five distinct carbon signals are expected, corresponding to the methyl and methylene carbons of the ethyl group, the methyl carbon of the methylimino group, the imino carbon, and the carbonyl carbon of the ester.

Expected ¹³C NMR Data for this compound

| Carbon | Expected Chemical Shift (ppm) |

|---|---|

| -OCH₂CH₃ | ~14 |

| -OCH₂ CH₃ | ~62 |

| =N-CH₃ | ~35 |

| C =N- | ~150 |

| C =O | ~165 |

Note: These are predicted values and would require experimental verification.

Two-Dimensional (2D) NMR Techniques for Structural Elucidation

To confirm the connectivity of the atoms within the molecule, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial. A COSY spectrum would show correlations between the protons of the ethyl group's methylene and methyl protons. An HSQC spectrum would correlate each proton signal to its directly attached carbon atom, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O group of the ester, the C=N group of the imine, and the C-O and C-Cl single bonds.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| C=O (Ester) | ~1735-1750 |

| C=N (Imine) | ~1640-1690 |

| C-O (Ester) | ~1000-1300 |

Note: These are predicted values and would require experimental verification.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound. This would allow for the confirmation of its elemental composition. The expected exact mass can be calculated from the atomic masses of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+•) and various fragment ions. The resulting fragmentation pattern is unique to the compound's structure.

For this compound, the molecular ion region is expected to show two distinct peaks, M+• and (M+2)+•, due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). chemguide.co.uklibretexts.org This results in a characteristic 3:1 intensity ratio for these peaks, providing a clear indicator of the presence of a single chlorine atom in the molecule and its fragments. chemguide.co.uk

The fragmentation of the molecular ion would be dictated by the functional groups present: the α-chloro imine and the ethyl ester. The primary fragmentation pathways are predicted to involve the cleavage of the weakest bonds and the formation of stable cations. libretexts.orglibretexts.org

Key anticipated fragmentation processes include:

Loss of a Chlorine Radical: A common pathway for organochlorides is the homolytic cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl). nih.gov This would produce a resonance-stabilized cation, which would be a prominent peak in the spectrum.

Alpha-Cleavage at the Imine: Similar to amines, imines can undergo α-cleavage. libretexts.org This could involve the loss of the methyl radical (•CH₃) from the nitrogen atom.

Cleavage of the Ester Group: Esters typically fragment via cleavage of the bonds adjacent to the carbonyl group. libretexts.orgmiamioh.edu This can lead to the loss of the ethoxy radical (•OCH₂CH₃) or the entire ethoxycarbonyl group (•COOCH₂CH₃).

The table below outlines the predicted major fragments for this compound based on these established fragmentation principles.

| m/z (for ³⁵Cl isotope) | Proposed Fragment Ion | Description of Neutral Loss |

|---|---|---|

| 149 | [C₅H₈ClNO₂]⁺• | Molecular Ion (M⁺•) |

| 114 | [C₅H₈NO₂]⁺ | Loss of Chlorine Radical (•Cl) |

| 104 | [C₄H₅ClNO]⁺• | Loss of Ethoxy Radical (•OCH₂CH₃) |

| 134 | [C₄H₅ClNO₂]⁺• | Loss of Methyl Radical (•CH₃) |

| 76 | [C₃H₅ClN]⁺• | Loss of Ethyl Formate (HCOOCH₂CH₃) |

X-ray Crystallography for Solid-State Structure Determination

While a specific single-crystal X-ray diffraction study for this compound is not available in the surveyed literature, extensive data on closely related α-chloro-α-hydrazinylideneacetates provides a strong basis for predicting its solid-state structure. nih.govresearchgate.net Studies on compounds like (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate and Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate reveal key structural characteristics that can be extrapolated to the title compound. nih.govresearchgate.net

An analysis of this compound would be expected to:

Confirm the (E/Z) configuration of the C=N double bond. In analogous crystal structures, the molecule adopts a Z conformation. nih.govresearchgate.net

Reveal the planarity of the core C-C(=N)-Cl moiety. Related structures show that this part of the molecule is nearly planar. researchgate.net

Provide precise measurements of key bond lengths. The C=N imine bond is expected to have a length of approximately 1.28 Å. nih.gov

The crystallographic parameters for these analogous compounds are presented below, illustrating the type of data that would be obtained from such an analysis.

| Parameter | (Z)-Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate researchgate.net | Ethyl (Z)-2-chloro-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]acetate nih.gov |

|---|---|---|

| Chemical Formula | C₁₁H₁₃ClN₂O₂ | C₁₁H₁₃ClN₂O₃ |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁ |

| a (Å) | 4.6152 (1) | 4.7480 (2) |

| b (Å) | 9.9444 (1) | 9.9256 (4) |

| c (Å) | 26.3152 (3) | 13.3084 (4) |

| β (°) | 90.692 (1) | 91.468 (3) |

| Volume (ų) | 1207.66 (3) | 626.98 (4) |

| Z (Molecules/Unit Cell) | 4 | 2 |

The solid-state structure would also be influenced by intermolecular interactions, such as hydrogen bonds or other non-covalent forces, which dictate the crystal packing arrangement. nih.gov

Structure Reactivity Relationship Studies of Ethyl 2 Chloro 2 Methylimino Acetate Derivatives

Influence of Substituents on Reaction Pathways and Selectivity

The nature of the substituent on the imino nitrogen plays a critical role in dictating the reaction pathways of ethyl 2-chloro-2-(imino)acetate derivatives. Variations in the electronic and steric properties of these substituents can lead to profound differences in product distribution and reaction selectivity. For instance, in reactions with nucleophiles, the substituent can influence whether the reaction proceeds via a direct nucleophilic substitution at the α-carbon, an addition to the C=N double bond, or a more complex reaction cascade.

Research on related α-imino esters has shown that the presence of electron-withdrawing or electron-donating groups on an N-aryl substituent can significantly impact the course of cycloaddition reactions. While specific studies on ethyl 2-chloro-2-(methylimino)acetate are limited, analogies can be drawn from the broader class of α-imino esters, where a wide range of substrates with varying electronic and steric characteristics have been successfully employed in formal [3 + 2] cycloaddition reactions. mdpi.com

The table below illustrates how hypothetical variations in the N-substituent (R) of ethyl 2-chloro-2-(imino)acetate derivatives could potentially influence reaction outcomes with a generic nucleophile (Nu⁻).

| N-Substituent (R) | Electronic Effect | Steric Hindrance | Predicted Predominant Reaction Pathway | Expected Selectivity |

|---|---|---|---|---|

| Methyl (CH₃) | Weakly Electron-Donating | Low | Nucleophilic Substitution (SN) at α-carbon | Moderate to High |

| Phenyl (C₆H₅) | Electron-Withdrawing (by induction), Conjugating | Moderate | Addition to C=N, possible rearomatization | Dependent on nucleophile |

| tert-Butyl (C(CH₃)₃) | Electron-Donating | High | Slower reaction rates, potential for elimination | High (due to steric control) |

| 4-Nitrophenyl (C₆H₄NO₂) | Strongly Electron-Withdrawing | Moderate | Enhanced reactivity towards nucleophilic addition at C=N | High |

| 4-Methoxyphenyl (C₆H₄OCH₃) | Electron-Donating (by resonance) | Moderate | Nucleophilic substitution may be favored over addition | Moderate |

Electronic Effects on Reactivity

The electronic nature of substituents exerts a profound influence on the reactivity of this compound derivatives. Electron-withdrawing groups attached to the imino nitrogen or the aromatic ring of an N-aryl substituent enhance the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease this electrophilicity.

This principle is well-documented in the study of nucleophilic acyl substitution reactions, where the polarization of the carbonyl group is affected by substituents in a manner analogous to their effect on the reactivity of aromatic rings. iitd.ac.in While the imino group is less polarized than a carbonyl group, similar electronic principles apply.

Kinetic studies on related systems, such as the reaction of aryl benzoates with nucleophiles, have demonstrated non-linear Hammett plots. iitd.ac.innih.gov Such non-linearity can be interpreted in terms of a change in the rate-determining step of the reaction or ground-state stabilization effects. A similar approach could be applied to quantify the electronic effects of substituents in reactions of N-aryl-2-chloro-2-iminoacetates. The Yukawa-Tsuno equation is often employed to correlate reaction rates with substituent parameters, accounting for both resonance and inductive effects. iitd.ac.innih.gov

The following table provides a hypothetical dataset illustrating the expected trend in relative reaction rates for the nucleophilic substitution of N-substituted ethyl 2-chloro-2-iminoacetates, based on the Hammett parameter (σ) of the substituent on an N-aryl group.

| N-Aryl Substituent (Y) | Hammett Parameter (σp) | Expected Relative Rate (krel) |

|---|---|---|

| -OCH₃ | -0.27 | 0.5 |

| -CH₃ | -0.17 | 0.8 |

| -H | 0.00 | 1.0 |

| -Cl | +0.23 | 2.5 |

| -NO₂ | +0.78 | 15.0 |

Steric Effects on Reaction Outcomes

Steric hindrance plays a crucial role in modulating the reactivity and selectivity of reactions involving this compound derivatives. Bulky substituents on the imino nitrogen or the ester group can impede the approach of a nucleophile, thereby slowing down the reaction rate. More significantly, steric bulk can dictate the stereochemical outcome of a reaction by favoring the approach of a reagent from the less hindered face of the molecule.

The use of steric parameters, such as the Taft parameter (Es) or the more sophisticated Sterimol parameters, can help in quantifying the steric influence of substituents on reaction rates and selectivities. researchgate.net For instance, in reactions leading to the formation of a new stereocenter, the size and disposition of the N-substituent can lead to a high degree of diastereoselectivity or enantioselectivity, particularly in the presence of a chiral auxiliary or catalyst.

Consider the hypothetical relative rates of a nucleophilic substitution reaction for various N-alkyl substituents on ethyl 2-chloro-2-iminoacetate:

| N-Alkyl Substituent | Taft Steric Parameter (Es) | Expected Relative Rate |

|---|---|---|

| Methyl | 0.00 | 1.00 |

| Ethyl | -0.07 | 0.85 |

| Isopropyl | -0.47 | 0.30 |

| tert-Butyl | -1.54 | 0.05 |

Conformational Dynamics and Their Impact on Reactivity

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformational preferences of such molecules in solution. auremn.org.brresearchgate.netrsc.org By analyzing chemical shifts, coupling constants, and through techniques like Nuclear Overhauser Effect (NOE) spectroscopy, it is possible to determine the predominant conformation and the dynamics of conformational exchange.

For N-aryl substituted derivatives, the torsional angle between the aromatic ring and the imino plane is a key conformational parameter. This angle affects the extent of conjugation between the aromatic π-system and the C=N bond, which in turn influences the electronic properties and reactivity of the imine. X-ray crystallography can provide solid-state conformational information, which can be compared with solution-state data from NMR to gain a comprehensive understanding of the molecule's conformational landscape. rsc.org

The interplay between these conformational factors and the electronic and steric effects of substituents ultimately determines the precise reactivity of each derivative of this compound, making their study a rich and complex field of chemical research.

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Transformations

The reactivity of the carbon-nitrogen double bond and the labile chlorine atom in Ethyl 2-Chloro-2-(methylimino)acetate makes it a prime candidate for a variety of catalytic transformations. Future research will likely focus on the development of novel catalytic systems to control the stereochemistry and efficiency of its reactions. The exploration of transition metal catalysts, such as those based on palladium, copper, or nickel, could facilitate cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Furthermore, the development of organocatalysts could offer a metal-free, environmentally benign alternative for asymmetric synthesis, leading to the production of chiral amino acid derivatives and other valuable molecules.

Integration into Flow Chemistry Methodologies

The integration of the synthesis and subsequent reactions of this compound into continuous flow chemistry systems presents a significant opportunity for process intensification. Flow chemistry offers enhanced control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields, selectivity, and safety, particularly for potentially exothermic or unstable intermediates. Future work could focus on developing robust and scalable flow protocols for the on-demand synthesis of this compound and its derivatives, potentially telescoping multiple reaction steps into a single, continuous operation.

Exploration of Green Chemistry Approaches in Synthesis and Reactions

In line with the growing emphasis on sustainable chemical manufacturing, future research should prioritize the development of green chemistry approaches for the synthesis and reactions of this compound. This includes the use of safer, more environmentally friendly solvents, the development of solvent-free reaction conditions, and the design of processes with high atom economy. Investigating the use of bio-based starting materials and renewable energy sources, such as photocatalysis, for its synthesis and transformations would also be a key aspect of this research direction.

Applications in Materials Science Precursor Development

The unique functional groups of this compound suggest its potential as a versatile precursor in materials science. The imine and ester functionalities could be leveraged for polymerization reactions, leading to the development of novel polymers with tailored properties. The presence of a chlorine atom offers a site for post-polymerization modification, allowing for the introduction of various functional groups to tune the material's characteristics. Future investigations could explore its use in the synthesis of functional coatings, adhesives, or as a building block for more complex macromolecular architectures.

Advanced Spectroscopic and Imaging Techniques for Real-Time Monitoring

A deeper understanding of the reaction mechanisms and kinetics involving this compound can be achieved through the application of advanced spectroscopic and imaging techniques. In-situ monitoring using techniques such as ReactIR (Fourier-transform infrared spectroscopy), Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) can provide real-time data on reaction progress, the formation of intermediates, and the influence of various reaction parameters. This information is crucial for optimizing reaction conditions and for the rational design of more efficient synthetic processes. Future studies will likely employ these techniques to build comprehensive kinetic models for the reactions of this compound.

Q & A

Q. Q1. How can researchers optimize the synthesis of Ethyl 2-Chloro-2-(methylimino)acetate derivatives?

Methodological Answer: The synthesis typically involves diazotization of substituted anilines followed by coupling with ethyl 2-chloro-3-oxobutanoate or similar precursors. For example:

- Step 1: Prepare a benzenediazonium chloride solution by diazotizing aniline derivatives (e.g., 4-methylaniline) in 6 M HCl with NaNO₂ at 273 K.

- Step 2: React the diazonium salt with ethyl 2-chloro-3-oxobutanoate in ethanol, chilled to 273 K, and stir for 15–20 minutes.

- Step 3: Neutralize with sodium acetate trihydrate, refrigerate for 3 hours, and recrystallize the product from ethanol (yield ~80%) .

Key Parameters: - Temperature control (273 K) minimizes side reactions.

- Ethanol as solvent ensures solubility and facilitates recrystallization.

Q. Q2. What experimental techniques are critical for structural elucidation of this compound?

Methodological Answer: X-ray crystallography is the gold standard for confirming molecular geometry and configuration:

- Data Collection: Use single-crystal diffraction (Mo/Kα radiation) to resolve anisotropic displacement parameters.

- Refinement: Employ SHELXL for refining H-atoms in calculated positions (riding model) and freely refining amino H-atoms with distance restraints (e.g., N–H = 0.86 ± 0.01 Å) .

- Validation: Analyze torsion angles (e.g., Caryl–NH–N=C linkage ≈ 0.8°) to confirm Z-configuration and planar geometry .

Software Tools: SHELX suite and WinGX/ORTEP for visualization .

Advanced Research Questions

Q. Q3. How do reaction mechanisms involving this compound enable heterocyclic synthesis?

Methodological Answer: The compound acts as a hydrazonyl halide precursor for heteroannulation. For example:

- Mechanism: Nucleophilic attack by thiosemicarbazide on the chloroimino group forms thiazole derivatives (e.g., arylhydrazothiazoles).

- Conditions: Reflux in dioxane with triethylamine (TEA) facilitates cyclization .

Key Insight: The Z-configuration stabilizes intermediates via intramolecular hydrogen bonding (N–H⋯O=C), directing regioselectivity .

Q. Q4. How can researchers resolve contradictions in spectroscopic vs. crystallographic data?

Methodological Answer: Discrepancies often arise in assigning Z/E configurations:

- NMR Analysis: Compare chemical shifts of imino (C=N) protons (~δ 10–12 ppm) with coupling constants (J = 8–12 Hz for Z-configuration).

- X-ray Validation: Confirm spatial arrangement via hydrogen-bonding patterns (e.g., helical chains along the b-axis in crystal packing) .

Case Study: For Ethyl 2-chloro-2-(4-methoxyphenylhydrazono)acetate, X-ray data resolved ambiguities in NOESY correlations .

Q. Q5. What computational methods support stability and reactivity studies of this compound?

Methodological Answer:

- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) to predict electronic properties (e.g., HOMO-LUMO gaps).

- MD Simulations: Model solvation effects in ethanol/water mixtures to assess aggregation tendencies.

Validation: Compare computed bond lengths (e.g., C–Cl = 1.74 Å) with crystallographic data .

Q. Q6. How is this compound utilized in synthesizing pharmaceutical intermediates?

Methodological Answer: It serves as a key intermediate in Apixaban (anticoagulant) synthesis:

- Step 1: React with 3-morpholino-5,6-dihydropyridin-2(1H)-one derivatives in toluene/TEA at 85–90°C.

- Step 2: Cyclize to form pyrazolo[3,4-c]pyridine cores via [3+2] dipolar cycloaddition .

Scale-Up Considerations: Use chlorinated solvents (e.g., CH₂Cl₂) for improved yield and purity .

Data Analysis and Contradictions

Q. Q7. How should researchers address low yields in recrystallization steps?

Methodological Answer:

- Solvent Screening: Test ethanol, methanol, or acetone for optimal solubility (e.g., ethanol yields 80% for hydrazones) .

- Gradient Cooling: Slowly reduce temperature from 298 K to 273 K to enhance crystal nucleation.

- Purity Check: Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities ≥0.1% .

Q. Q8. What strategies validate anisotropic displacement parameters in crystallography?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.